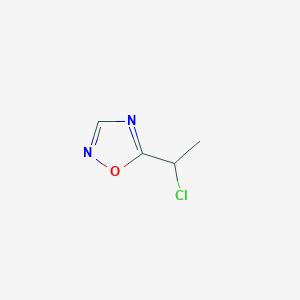

5-(1-Chloroethyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-chloroethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3(5)4-6-2-7-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIPORBCZAHKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249702-53-1 | |

| Record name | 5-(1-chloroethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Chemistry Studies on 5 1 Chloroethyl 1,2,4 Oxadiazole

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like 5-(1-chloroethyl)-1,2,4-oxadiazole. These calculations provide insights into the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For the 1,2,4-oxadiazole (B8745197) ring, the presence of two nitrogen atoms and an oxygen atom leads to a non-uniform distribution of electron density. The nitrogen atoms generally act as electron-withdrawing groups, influencing the electronic environment of the ring. The introduction of a 1-chloroethyl substituent at the C5 position would further modulate the electronic structure. The chlorine atom, being electronegative, would exert an inductive electron-withdrawing effect, which could lower the energy of both the HOMO and LUMO.

Reactive sites of related oxadiazole derivatives have been identified through analyses of total electron density, electrostatic maps, and molecular electrostatic potential (MEP) using DFT. nih.gov These studies help in pinpointing the electrophilic and nucleophilic regions within the molecule. nih.gov

Table 1: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Characteristic | Influence of Substituent |

| HOMO Energy | Relatively low | Lowered by the electron-withdrawing chloroethyl group. |

| LUMO Energy | Relatively low | Lowered by the electron-withdrawing chloroethyl group. |

| HOMO-LUMO Gap | Moderate | The net effect on the gap would depend on the relative lowering of the HOMO and LUMO energies. |

| Electron Density | Concentrated around the N and O atoms. | The chloroethyl group would pull electron density from the ring. |

Aromaticity Analysis and Stability of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is considered to be a heterocyclic system with low aromaticity. psu.eduresearchgate.net This is attributed to the presence of the weak O-N bond and the uneven distribution of π-electrons within the five-membered ring. researchgate.netx-mol.com The low aromatic character contributes to the tendency of 1,2,4-oxadiazoles to undergo rearrangements into more stable heterocyclic systems. psu.eduresearchgate.net

Aromaticity can be computationally assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values typically indicating aromatic character. Studies on different oxadiazole isomers have shown that their stability is related to their electronic properties, though not always directly correlated with aromaticity indices alone. scirp.org

The stability of the 1,2,4-oxadiazole ring in this compound would be influenced by the electronic effects of the substituent. The electron-withdrawing nature of the 1-chloroethyl group could potentially destabilize the ring to some extent by further polarizing the electron distribution. The reactivity of the 1,2,4-oxadiazole ring is highly dependent on the nature of its substituents, the reagents it interacts with, and the reaction medium. psu.edu

Conformational Analysis and Energetic Profiles of Chloroethyl Substituent

The 1-chloroethyl substituent attached to the 1,2,4-oxadiazole ring introduces conformational flexibility. Rotation around the single bond connecting the chiral carbon of the chloroethyl group to the C5 atom of the oxadiazole ring will lead to different spatial arrangements, or conformers, with varying energies.

A conformational analysis would involve calculating the potential energy surface as a function of the dihedral angle describing the rotation of the chloroethyl group. This would reveal the most stable (lowest energy) conformer and the energy barriers to rotation between different conformers. The stable conformations will be those that minimize steric hindrance and optimize electronic interactions between the substituent and the ring. The presence of the bulky and electronegative chlorine atom will significantly influence the preferred conformation.

Reaction Mechanism Prediction and Transition State Characterization using DFT

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, several reaction pathways could be investigated.

Given the low aromaticity of the 1,2,4-oxadiazole ring, it is susceptible to ring-opening reactions, often initiated by nucleophilic attack or thermal/photochemical means. researchgate.netchim.it The C5 position, where the chloroethyl group is attached, is an electrophilic site. chim.it A common reaction is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, where a nucleophile attacks an electrophilic carbon, leading to the opening of the oxadiazole ring and subsequent rearrangement to a new heterocyclic system. chim.it

For example, the reaction of a related 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole with a quinazoline (B50416) derivative in the presence of a base proceeds via nucleophilic substitution, where the quinazoline derivative acts as the nucleophile displacing the chlorine atom. frontiersin.org In the case of this compound, the chlorine atom on the ethyl group provides a reactive site for nucleophilic substitution reactions.

DFT calculations could be employed to model the reaction pathway of such a substitution, identifying the transition state structure and its associated activation energy. This would provide valuable information on the reaction kinetics and the feasibility of the proposed mechanism.

Advanced Spectroscopic and Structural Elucidation of 5 1 Chloroethyl 1,2,4 Oxadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (e.g., 2D NMR, Stereochemistry)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of a molecule. For 5-(1-Chloroethyl)-1,2,4-oxadiazole, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show two distinct signals corresponding to the 1-chloroethyl substituent. The methine proton (-CH(Cl)-) would appear as a quartet at a downfield chemical shift, likely in the range of 5.2-5.5 ppm, due to the deshielding effects of the adjacent chlorine atom and the electron-withdrawing 1,2,4-oxadiazole (B8745197) ring. This quartet arises from scalar coupling to the three protons of the methyl group. The methyl protons (-CH₃) would present as a doublet, expected in the region of 1.9-2.2 ppm, with the splitting caused by coupling to the single methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The two carbons of the 1,2,4-oxadiazole ring, C3 and C5, are expected to resonate at approximately 168-172 ppm and 175-180 ppm, respectively. nih.govscispace.com The significant downfield shift of C5 is attributable to its direct attachment to the electronegative chloroethyl group. For the side chain, the methine carbon (-CH(Cl)-) is predicted to appear around 50-55 ppm, influenced by the attached chlorine. The methyl carbon (-CH₃) would be found further upfield, likely in the 20-25 ppm range.

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would confirm the direct one-bond correlations between the protons and the carbons of the 1-chloroethyl group. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be crucial for confirming the connection of the side chain to the C5 position of the oxadiazole ring, showing a correlation between the methine proton and the C5 carbon.

Stereochemistry: The methine carbon of the 1-chloroethyl group is a chiral center. Therefore, this compound exists as a racemic mixture of two enantiomers. In a chiral environment, the protons of the ethyl group could exhibit more complex splitting patterns, but under standard achiral NMR conditions, a single set of signals for the racemate is expected.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| C3 | - | - | 168-172 |

| C5 | - | - | 175-180 |

| -CH(Cl)- | 5.2-5.5 | Quartet | 50-55 |

| -CH₃ | 1.9-2.2 | Doublet | 20-25 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns under ionization.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. For this compound (C₄H₅ClN₂O), the calculated monoisotopic mass is approximately 132.0090 u. An experimental value within a few parts per million of this calculated mass would confirm the elemental composition.

Fragmentation Pathway Analysis: Under electron ionization (EI), the molecule is expected to exhibit a distinct molecular ion peak cluster. Due to the presence of a single chlorine atom, this cluster would consist of two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

The primary fragmentation pathways would likely involve the chloroethyl side chain.

Alpha-cleavage: Loss of the chlorine radical (·Cl) from the molecular ion would lead to a significant fragment ion at m/z 97.

Cleavage of the C-C bond: Loss of a methyl radical (·CH₃) would result in a fragment ion at m/z 117/119.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule could lead to an ion at m/z 96.

Ring Fragmentation: The 1,2,4-oxadiazole ring itself can undergo cleavage, potentially leading to fragments corresponding to nitrile oxides or other smaller charged species.

Predicted Key Mass Fragments for this compound

| m/z (for ³⁵Cl) | Predicted Fragment |

| 132 | [C₄H₅³⁵ClN₂O]⁺ (Molecular Ion, [M]⁺) |

| 134 | [C₄H₅³⁷ClN₂O]⁺ (Isotopic Molecular Ion, [M+2]⁺) |

| 117 | [C₃H₂³⁵ClN₂O]⁺ |

| 97 | [C₄H₅N₂O]⁺ |

| 96 | [C₄H₄N₂O]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Should this compound form suitable single crystals, X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. Based on known structures of similar 5-substituted-1,2,4-oxadiazoles, several structural features can be predicted. nih.gov

Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| C5-C(ethyl) Bond Length | ~1.49 Å |

| C(ethyl)-Cl Bond Length | ~1.77 Å |

| C(ethyl)-C(methyl) Bond Length | ~1.52 Å |

| O-N Bond Angle in Ring | ~105-110° |

| C-N-C Bond Angle in Ring | ~100-105° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Functional Group Analysis: The spectra of this compound would be dominated by vibrations of the oxadiazole ring and the chloroethyl substituent.

C-H Vibrations: C-H stretching vibrations of the ethyl group are expected in the 2900-3000 cm⁻¹ region. C-H bending modes will appear at lower frequencies, typically around 1375-1470 cm⁻¹.

1,2,4-Oxadiazole Ring Vibrations: The ring stretching modes (C=N, N-O, C-O) are expected to produce a series of characteristic bands in the 1300-1600 cm⁻¹ region. Ring bending and deformation modes will be observed at lower wavenumbers.

C-Cl Vibration: A key feature would be the C-Cl stretching vibration, which is typically observed in the 600-800 cm⁻¹ range. This band can be strong in both IR and Raman spectra.

The complementary nature of IR and Raman spectroscopy would be valuable in observing vibrations that may be weak or inactive in one technique but strong in the other, thus providing a more complete vibrational profile of the molecule.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (ethyl) | 2900-3000 |

| C=N Stretch (ring) | 1550-1600 |

| C-H Bend (ethyl) | 1375-1470 |

| Ring Stretch (multiple bands) | 1300-1500 |

| C-Cl Stretch | 600-800 |

Chemical Transformations and Derivatization Strategies of 5 1 Chloroethyl 1,2,4 Oxadiazole

Functionalization of the Chloroethyl Group: Towards Diverse Derivatives

The chloroethyl group at the 5-position of the 1,2,4-oxadiazole (B8745197) ring serves as a key handle for introducing a wide array of functional groups through nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

One common strategy involves the reaction with nitrogen-based nucleophiles. For instance, treatment with amines can yield the corresponding aminoethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. Similarly, reaction with azide (B81097) ions provides access to azidoethyl-1,2,4-oxadiazoles, which are valuable intermediates for the synthesis of triazoles and other nitrogen-containing heterocycles through cycloaddition reactions.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can be employed to synthesize ether derivatives. The reaction of 5-(1-chloroethyl)-1,2,4-oxadiazole with sodium methoxide (B1231860) in methanol, for example, would yield the corresponding methoxyethyl derivative. Thiol-based nucleophiles, like thiols and thiophenols, react in a similar manner to produce thioethers.

Furthermore, the chloroethyl group can be a precursor for the formation of other functional groups through elimination reactions. Treatment with a strong, non-nucleophilic base can induce dehydrochlorination to form the corresponding 5-vinyl-1,2,4-oxadiazole. This vinyl derivative can then undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, to introduce further diversity.

A series of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives were synthesized where a key step involved the reaction of a nitrile intermediate with hydroxylamine (B1172632) hydrochloride to form an amidoxime (B1450833). nih.gov This amidoxime was then cyclized with various carboxylic acids to yield the final 1,2,4-oxadiazole products. nih.gov This highlights a common synthetic route where the side chain is built first, followed by the formation of the oxadiazole ring.

The following table summarizes some of the potential derivatization reactions of the chloroethyl group:

| Nucleophile/Reagent | Product Type |

| Amines (R-NH2) | Aminoethyl derivatives |

| Azide (N3-) | Azidoethyl derivatives |

| Alkoxides (R-O-) | Ether derivatives |

| Thiols (R-SH) | Thioether derivatives |

| Strong Base | Vinyl derivative |

Regioselective Modifications of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring itself can undergo regioselective modifications, although these are generally less common than side-chain functionalization. The reactivity of the ring is governed by the electron-withdrawing nature of the nitrogen and oxygen atoms, which influences the susceptibility of the carbon and nitrogen atoms to nucleophilic or electrophilic attack.

Due to the high electrophilicity of the 1,2,4-oxadiazole heterocycle, nucleophilic attacks on the ring are more prevalent than electrophilic attacks. chim.it The carbon atoms, particularly C5, are electrophilic in nature. chim.it The N3 atom exhibits nucleophilic character. chim.it The low level of aromaticity and the easily cleavable O-N bond contribute to the ring's propensity for rearrangements to form other heterocyclic systems. chim.it

One of the most studied transformations is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution where a nucleophilic atom in a three-atom side chain attacks the N(2) atom of the oxadiazole ring. chim.it Another significant reaction is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. chim.itresearchgate.netosi.lv This process can be initiated by the attack of a nucleophile at the C5 position, leading to ring opening and subsequent recyclization to form a new heterocyclic system. chim.it For instance, 3-chloro-1,2,4-oxadiazoles can undergo an ANRORC-like rearrangement by reacting at the C5 position with an amine. chim.it

While direct electrophilic substitution on the 1,2,4-oxadiazole ring is challenging, modifications can sometimes be achieved under specific conditions or by activating the ring. The presence of the chloroethyl group at the C5 position can influence the regioselectivity of such reactions.

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they can be applied to functionalize 1,2,4-oxadiazole derivatives. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a prominent example, enabling the formation of a C-C bond between an organoboron compound and a halide. researchgate.netacademie-sciences.frrsc.orgsemanticscholar.orgnih.govnih.gov In the context of this compound, if a halogen atom were present on the oxadiazole ring or on an aryl substituent, it could participate in Suzuki coupling. For instance, a 3-chloro-1,2,4-oxadiazole (B15146131) can be coupled with various aryl/heteroaryl boronic acids using a palladium catalyst. researchgate.net The choice of ligand is crucial for the success of these reactions, with dialkylbiaryl phosphine (B1218219) ligands often showing high reactivity and stability. nih.govnih.gov The RuPhos Pd G4 catalyst has been shown to be effective for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles, providing high yields. researchgate.net

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction could be utilized to introduce alkenyl substituents onto the 1,2,4-oxadiazole scaffold.

Other metal-catalyzed transformations can also be employed. For example, rhodium(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with 1-sulfonyl-1,2,3-triazoles has been reported for the regioselective synthesis of 5-sulfonamidoimidazoles. nih.gov

The following table provides examples of palladium-catalyzed cross-coupling reactions applicable to 1,2,4-oxadiazole derivatives:

| Reaction Name | Coupling Partners | Resulting Bond |

| Suzuki-Miyaura Coupling | Organoboron compound + Halide | C-C |

| Heck Reaction | Unsaturated halide + Alkene | C-C (alkenyl) |

| Sonogashira Coupling | Terminal alkyne + Halide | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amine + Halide | C-N |

Synthesis of Hybrid and Fused Heterocyclic Systems Incorporating the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole nucleus can be incorporated into larger, more complex molecular architectures, leading to the creation of hybrid and fused heterocyclic systems. These strategies aim to combine the properties of the 1,2,4-oxadiazole with those of other heterocyclic rings, potentially leading to novel compounds with enhanced biological activities or material properties.

Hybrid molecules can be synthesized by linking the 1,2,4-oxadiazole moiety to another heterocyclic scaffold through a flexible or rigid linker. For example, 1,2,4-oxadiazole/2-imidazoline hybrids have been developed as multi-target-directed compounds. nih.gov Similarly, 1,2,4-oxadiazole/quinazoline-4-one hybrids have been synthesized and evaluated for their antiproliferative activity. frontiersin.org The synthesis of these hybrids often involves the multi-step construction of one heterocyclic unit followed by its attachment to the other pre-formed ring system.

Fused heterocyclic systems are created when the 1,2,4-oxadiazole ring shares one or more atoms with another ring. The synthesis of such systems often relies on intramolecular cyclization reactions of appropriately functionalized 1,2,4-oxadiazole derivatives. For instance, an ANRORC-like rearrangement of polyfluoroaryl-1,2,4-oxadiazoles can lead to the formation of indazole compounds. chim.it Another example involves the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine, which, through an ANRORC-like rearrangement and subsequent [3+2] cycloaddition, generates a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system. chim.it

The synthesis of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives has also been reported. nih.gov These examples demonstrate the utility of the 1,2,4-oxadiazole as a building block for constructing diverse and complex heterocyclic structures.

The following table lists some examples of hybrid and fused heterocyclic systems containing the 1,2,4-oxadiazole moiety:

| System Type | Example |

| Hybrid Molecule | 1,2,4-Oxadiazole/2-Imidazoline |

| Hybrid Molecule | 1,2,4-Oxadiazole/Quinazoline-4-one |

| Fused System | Indazole (from ANRORC rearrangement) |

| Fused System | Tetrahydro-isoxazolo-[3,4-d]-pyrimidine |

| Fused System | 1,2,4-Oxadiazole-1,3,4-oxadiazole |

Applications of 5 1 Chloroethyl 1,2,4 Oxadiazole As a Research Building Block

Utilization in Complex Organic Synthesis and Medicinal Chemistry Research

The 1,2,4-oxadiazole (B8745197) ring is a recognized bioisostere for ester and amide groups, a characteristic that medicinal chemists frequently exploit to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. nih.govlifechemicals.comchim.it The presence of the 1-chloroethyl substituent at the 5-position of the 1,2,4-oxadiazole core in "5-(1-Chloroethyl)-1,2,4-oxadiazole" provides a reactive handle for nucleophilic substitution reactions. This allows for the straightforward introduction of a variety of functional groups, making it a valuable intermediate in the synthesis of complex organic molecules with potential therapeutic applications. nih.govfrontiersin.org

The chloroalkyl moiety can be displaced by a range of nucleophiles, such as amines, thiols, and alcohols, to generate a library of derivatives. For instance, reaction with primary or secondary amines can lead to the corresponding aminoethyl-oxadiazoles, which are scaffolds of interest in drug discovery. Similarly, reaction with thiols can furnish thioether derivatives. These synthetic strategies are crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity. nih.govfrontiersin.org

The synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles is well-documented, often proceeding through the acylation of amidoximes. organic-chemistry.orgresearchgate.net The reactivity of the chloroethyl group in this compound allows for post-heterocycle formation modifications, expanding the accessible chemical space for medicinal chemistry exploration. This approach has been utilized in the development of compounds targeting a range of diseases. nih.gov

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

While specific examples of this compound in multi-component reactions (MCRs) are not extensively documented in the literature, its structural features suggest a high potential for such applications. MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. researchgate.net

The reactive chloroethyl group of this compound can act as an electrophilic component in MCRs. For instance, it could potentially participate in reactions like the Strecker or Ugi reactions under specific conditions, where an isocyanide, an amine, a carbonyl compound, and a carboxylic acid (in the case of the Ugi reaction) combine to form a complex product. The oxadiazole moiety would be incorporated into the final structure, providing a pathway to novel and diverse molecular scaffolds. The development of MCRs involving this building block could significantly streamline the synthesis of libraries of complex oxadiazole derivatives for high-throughput screening in drug discovery and other fields.

Exploration in Agrochemical Research

The 1,2,4-oxadiazole scaffold is a key structural motif in a number of commercially successful and investigational agrochemicals, including herbicides, fungicides, and insecticides. nih.govnih.gov The discovery of the nematicidal activity of tioxazafen, which contains a 1,2,4-oxadiazole core, has spurred further research into this heterocyclic system for crop protection. nih.gov

The compound this compound serves as a valuable starting material for the synthesis of novel agrochemical candidates. The chloroethyl group can be readily functionalized to introduce different toxophores or to modify the physicochemical properties of the molecule, such as its solubility and soil mobility. For example, the synthesis of derivatives containing different aryl or heteroaryl groups attached to the ethyl side chain could lead to the discovery of new compounds with enhanced pesticidal activity or a broader spectrum of action. nih.gov The metabolic stability conferred by the 1,2,4-oxadiazole ring is also a desirable feature in the design of new pesticides. nih.gov

Potential in Materials Science: Organic Electronics, Polymers, and Sensors

The unique electronic and structural properties of the 1,2,4-oxadiazole ring make it an attractive component for the design of advanced materials.

Ligand Design in Coordination Chemistry

The 1,2,4-oxadiazole ring contains two nitrogen atoms that can potentially coordinate to metal ions, making it a viable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). While the coordinating ability of the 1,3,4-oxadiazole (B1194373) isomer is more extensively studied, the 1,2,4-isomer also offers interesting possibilities for creating novel supramolecular structures. The specific substitution pattern of this compound could influence the coordination geometry and the resulting properties of the metal complexes. The chloroethyl group could also be further functionalized to introduce additional coordinating sites, leading to the formation of more complex and potentially functional materials.

Electron Transporting and Hole Blocking Behaviors in Optoelectronic Devices (e.g., OLEDs)

Derivatives of oxadiazoles, particularly the 1,3,4-isomer, are well-known for their electron-transporting and hole-blocking properties, which are essential for the fabrication of efficient organic light-emitting diodes (OLEDs). semanticscholar.orgscilit.comacs.org These materials facilitate the transport of electrons from the cathode to the emissive layer while preventing holes from passing through, thereby increasing the probability of electron-hole recombination and light emission.

While the electronic properties of 1,2,4-oxadiazoles in this context are less explored, they are also expected to exhibit electron-deficient characteristics suitable for electron transport. The introduction of a 5-(1-chloroethyl) group could modulate the electronic properties of the oxadiazole ring, and further derivatization could be used to fine-tune the energy levels of the material to match other components in an OLED device. The development of new electron-transporting materials based on the this compound scaffold could lead to improved performance and stability of OLEDs and other organic electronic devices. It is important to note that the electron mobility in amorphous films can be significantly influenced by molecular orientation. elsevierpure.comresearchgate.net

High-Energy Density Material (HEDM) Precursors

The 1,2,4-oxadiazole ring, with its high nitrogen content and heat of formation, is a promising building block for the synthesis of high-energy density materials (HEDMs). nih.govfrontiersin.orgresearchgate.netrsc.org The introduction of energetic functionalities, such as nitro or azido (B1232118) groups, onto the oxadiazole core can lead to compounds with high detonation performance.

The chloroethyl group in this compound can serve as a synthetic handle to introduce such energetic groups. For example, nucleophilic substitution of the chlorine atom with an azide (B81097) ion would yield the corresponding azidoethyl-oxadiazole, a potential energetic material precursor. Further nitration of the oxadiazole ring or other parts of the molecule could further enhance its energetic properties. The combination of the stable 1,2,4-oxadiazole ring with energetic substituents is a key strategy in the design of new HEDMs with a favorable balance of performance and sensitivity. frontiersin.org

Analytical Method Development for 5 1 Chloroethyl 1,2,4 Oxadiazole Non Clinical Context

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of organic compounds, providing the capability to separate components of a mixture for individual assessment. For 5-(1-Chloroethyl)-1,2,4-oxadiazole, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable tools for purity determination and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound. The development of an effective HPLC method involves the optimization of several parameters to achieve adequate separation of the main compound from any impurities or starting materials. A recent study on a similar 1,3,4-oxadiazole (B1194373) derivative provides a strong basis for method development. thieme-connect.com

A typical HPLC method for a chloro-substituted oxadiazole derivative would utilize a C18 column, which is a non-polar stationary phase. thieme-connect.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic or orthophosphoric acid to improve peak shape. thieme-connect.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. thieme-connect.com The wavelength for detection would be set at the maximum absorbance (λmax) of the this compound, which would be determined by running a UV spectrum of a pure sample. For many oxadiazole derivatives, the λmax is typically in the range of 230-280 nm. nih.gov

The purity of a sample is determined by integrating the peak area of the main compound and any impurities in the chromatogram. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks. For reaction monitoring, small aliquots of the reaction mixture can be injected into the HPLC at different time points to track the consumption of starting materials and the formation of the product.

Interactive Data Table: Illustrative HPLC Method Parameters for a Chloro-Substituted Oxadiazole Derivative

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for good peak shape and elution of heterocyclic compounds. |

| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25.1-30 min: 30% B | Gradient elution allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column to ensure good separation efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | DAD at 254 nm (or λmax) | UV detection is suitable for aromatic and heterocyclic compounds. |

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |

Gas Chromatography (GC):

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. GC is particularly effective for assessing the presence of volatile impurities and for monitoring reactions where the starting materials and products have different volatilities.

The choice of the GC column is critical. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point for the analysis of halogenated heterocyclic compounds. mdpi.com The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase.

A temperature program, where the column temperature is gradually increased, is typically used to ensure the elution of all components in a reasonable time with good peak shape. mdpi.comlibretexts.org The detector of choice for a chlorinated compound like this would be a Flame Ionization Detector (FID) for general-purpose analysis or an Electron Capture Detector (ECD) for higher sensitivity towards halogenated compounds. libretexts.org Mass Spectrometry (MS) is also a powerful detector for GC, which is discussed in section 8.3.

Quantitative Spectrophotometric and Elemental Analysis

Quantitative Spectrophotometric Analysis:

UV-Visible spectrophotometry can be a simple and rapid method for the quantitative determination of this compound in a solution, provided there are no interfering substances that absorb at the same wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first constructed by preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the λmax. wjpmr.comsemanticscholar.org The absorbance of the unknown sample is then measured, and its concentration is determined by interpolating from the calibration curve. Studies on other 1,3,4-oxadiazole derivatives have shown that this technique is viable for their quantification. wjpmr.comijpras.com

Elemental Analysis:

Elemental analysis is a fundamental technique used to determine the elemental composition (percentage of carbon, hydrogen, nitrogen, chlorine, etc.) of a pure sample of this compound. This analysis is crucial for confirming the empirical formula of the newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the molecular formula (C₅H₇ClN₂O). A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For organochlorine compounds, specific combustion methods followed by titration or ion chromatography are employed to determine the chlorine content. researchgate.net

Interactive Data Table: Theoretical Elemental Composition of this compound (C₅H₇ClN₂O)

| Element | Symbol | Atomic Mass | Number of Atoms | Theoretical % |

| Carbon | C | 12.01 | 5 | 40.97 |

| Hydrogen | H | 1.01 | 7 | 4.81 |

| Chlorine | Cl | 35.45 | 1 | 24.19 |

| Nitrogen | N | 14.01 | 2 | 19.11 |

| Oxygen | O | 16.00 | 1 | 10.92 |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis in Research Matrices

For the detection and quantification of this compound at very low concentrations (trace levels) in complex research matrices (e.g., reaction byproducts, environmental samples in a research context), more sensitive and selective hyphenated techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. researchgate.netresearchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.

For this compound, GC-MS can provide structural information by analyzing the fragmentation pattern of the molecule. The presence of chlorine can be confirmed by the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl). In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target compound, which significantly enhances the sensitivity and allows for quantification at trace levels. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is an extremely powerful technique for the trace analysis of compounds in complex mixtures. europeanpharmaceuticalreview.combioxpedia.comyoutube.com It involves coupling a liquid chromatograph to a tandem mass spectrometer (e.g., a triple quadrupole or a Q-TRAP). After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer.

This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, allowing for the quantification of the target compound at very low levels, even in the presence of co-eluting interferences. youtube.com The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ions.

Interactive Data Table: Comparison of Advanced Hyphenated Techniques

| Technique | Principle | Advantages for Trace Analysis |

| GC-MS | Separates volatile compounds by GC and identifies them by their mass spectra. | High resolution, excellent for volatile and thermally stable compounds, provides structural information. |

| LC-MS/MS | Separates compounds by LC and uses tandem MS for highly selective and sensitive detection. | Applicable to a wider range of polarities and thermal stabilities, excellent for complex matrices, extremely high sensitivity and selectivity (MRM). |

Future Research Directions and Emerging Paradigms for 5 1 Chloroethyl 1,2,4 Oxadiazole Chemistry

Design of Novel Catalytic Transformations for Derivatization

Future work will likely focus on developing advanced catalytic methods for the derivatization of the chloroethyl side chain. This includes exploring photoredox catalysis or dual-catalytic systems to achieve novel C-C and C-heteroatom bond formations under mild conditions that are not accessible through traditional nucleophilic substitution. Such strategies would expand the diversity of accessible derivatives for screening in medicinal and agrochemical applications.

Computational Design of Derivatives with Tailored Reactivity and Specific Research Applications

Computational chemistry and machine learning are becoming indispensable tools in chemical research. jneonatalsurg.com Future efforts will increasingly use quantum mechanical calculations (like DFT) to predict the reactivity of 5-(1-chloroethyl)-1,2,4-oxadiazole and model the transition states of its reactions. beilstein-journals.org Furthermore, quantitative structure-activity relationship (QSAR) models and in silico screening can be employed to design derivatives with optimized biological activity or material properties, prioritizing synthetic efforts on the most promising candidates. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for handling reactive intermediates. nih.gov Integrating the synthesis and subsequent derivatization of this compound into a continuous flow process would enable rapid library synthesis and on-demand production. beilstein-journals.orgnih.gov Automated platforms, combining flow reactors with in-line purification and analysis, can accelerate the discovery-design-synthesis cycle for new functional molecules derived from this scaffold. researchgate.netdurham.ac.uk

Advanced Mechanistic Insights through In Situ Spectroscopy and Kinetics

A deeper understanding of the reaction mechanisms of this compound can be gained through the application of in situ spectroscopic techniques, such as ReactIR or rapid-injection NMR. These methods allow for real-time monitoring of reactive intermediates and the collection of kinetic data. This information is invaluable for optimizing reaction conditions and for validating the mechanistic pathways predicted by computational models.

Exploration of Supramolecular Chemistry with Oxadiazole Scaffolds

The 1,2,4-oxadiazole (B8745197) ring can participate in various non-covalent interactions, including hydrogen bonding (acting as an acceptor) and π-stacking. nih.gov Future research could explore the use of derivatives of this compound as building blocks for constructing complex supramolecular architectures, such as metal-organic frameworks (MOFs), covalent-organic frameworks (COFs), or self-assembled liquid crystals. The chloroethyl group provides a convenient anchor point for linking these heterocyclic units into larger, functional assemblies.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloropropionyl chloride |

| 2-chloropropionic acid |

| 5-(1-hydroxyethyl)-1,2,4-oxadiazole |

| 5-vinyl-1,2,4-oxadiazole |

| 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole |

| thionyl chloride |

| phosphorus oxychloride |

| tioxazafen |

Q & A

Q. What are the common synthetic routes for 5-substituted 1,2,4-oxadiazoles, and how can they be optimized for 5-(1-chloroethyl) derivatives?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions of amidoximes with acylating agents. For 5-(1-chloroethyl) derivatives, a chloroacetyl chloride intermediate (e.g., from carbazole or hydrazide precursors) can be used, followed by cyclization under acidic or thermal conditions . Optimization may involve adjusting reaction stoichiometry (e.g., acetic anhydride for cyclization) and purification via TLC or column chromatography . Evidence from bis-oxadiazole synthesis suggests that diaminoglyoxime could serve as a scaffold, with chloroacyl chloride enabling substitution at the 5-position .

Q. Which spectroscopic and analytical techniques are essential for characterizing 5-(1-chloroethyl)-1,2,4-oxadiazole?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁵N) to confirm substituent positions and purity .

- IR spectroscopy to identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) .

- Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for related oxadiazole derivatives .

- Elemental analysis and mass spectrometry to verify molecular composition .

Q. How can computational methods aid in predicting the reactivity or stability of this compound?

Tools like Multiwfn enable wavefunction analysis to predict electrostatic potential, electron localization, and bond order, which are critical for understanding reactivity . Density functional theory (DFT) calculations (e.g., Gaussian 03) can model detonation properties for energetic materials or ligand-binding affinities for biological targets .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of 5-alkynyl-1,2,4-oxadiazoles, and can they be applied to chloroethyl derivatives?

Low yields in alkynyl-oxadiazole synthesis (e.g., 32–54% for 5-arylacetylenyl derivatives) arise from side reactions during dehydrohalogenation. Optimizing base selection (e.g., NaNH₂ in liquid ammonia at -70°C) and reaction time can mitigate this . For chloroethyl derivatives, similar strategies may apply, though steric effects from the chloroethyl group require tailored conditions .

Q. How do structural modifications at the 3- and 5-positions of 1,2,4-oxadiazoles influence biological activity, and what is the role of the chloroethyl group?

- The 3-position often determines target specificity. For example, 3-pyridyl or 3-aryl groups enhance binding to nuclear receptors (e.g., FXR/PXR) or kinases .

- The 5-position (e.g., chloroethyl) modulates electronic and steric properties. In apoptosis-inducing oxadiazoles, electron-withdrawing groups like -Cl improve cytotoxicity by enhancing electrophilicity .

- SAR studies on analogs suggest that chloroethyl derivatives may disrupt protein-protein interactions (e.g., TIP47 in cancer cells) .

Q. How can contradictory data on thermal stability or reactivity of oxadiazole derivatives be resolved?

Contradictions often arise from differing substituents or measurement conditions. For example:

- Thermal stability : Energetic oxadiazoles with linked 1,2,4- and 1,2,5-oxadiazole rings show superior stability (DSC decomposition >200°C) compared to standalone derivatives .

- Reactivity : Chloroethyl groups may introduce steric hindrance, slowing reactions like hydrogenation. Comparative studies using controlled substituents (e.g., methyl vs. chloroethyl) are critical .

Q. What recent methodological advances enable the functionalization of 1,2,4-oxadiazoles for agrochemical or medicinal applications?

- Superacid-mediated reactions : CF₃SO₃H (TfOH) facilitates regioselective hydroarylation of alkynyl-oxadiazoles, enabling access to diarylethenyl derivatives .

- Late-stage diversification : Piperidine or morpholine groups can be introduced at the 3-position via nucleophilic substitution, enhancing bioactivity .

- Crystallographic-guided design : Structures resolved via X-ray crystallography (e.g., CCDC 2049798) inform rational modifications for improved binding .

Methodological Recommendations

- For synthesis : Prioritize Staudinger/aza-Wittig reactions for bis-oxadiazoles and NaNH₂/liq. NH₃ for alkynyl derivatives .

- For characterization : Combine X-ray crystallography with Multiwfn-based topology analysis to map electron density and reactivity .

- For biological testing : Use flow cytometry (cell cycle arrest) and photoaffinity labeling (target identification) to elucidate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.